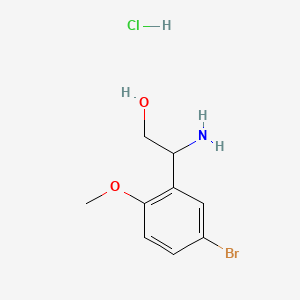
1-((2-Methoxypyridin-3-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methoxypyridin-3-yl)methyl)piperazine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a methoxypyridine group attached to the piperazine ring via a methyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxypyridin-3-yl)methyl)piperazine typically involves the reaction of 2-methoxypyridine-3-carbaldehyde with piperazine in the presence of a reducing agent. The reaction is carried out in an inert atmosphere, often using solvents such as ethanol or methanol . The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is stirred for several hours to achieve complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Methoxypyridin-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperazine derivatives with altered functional groups .
Applications De Recherche Scientifique
1-((2-Methoxypyridin-3-yl)methyl)piperazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-((2-Methoxypyridin-3-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system . Additionally, it can inhibit specific enzymes, leading to altered metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxypyridin-2-yl)piperazine: Similar structure but with the methoxy group at a different position on the pyridine ring.
1-(2-Methoxyphenyl)piperazine: Contains a methoxyphenyl group instead of a methoxypyridine group.
1-(3-Methylpyridin-2-yl)methyl)piperazine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
1-((2-Methoxypyridin-3-yl)methyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-[(2-methoxypyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-10(3-2-4-13-11)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3 |
Clé InChI |
LEYMCHYWLLFNIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


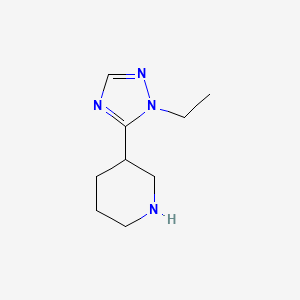
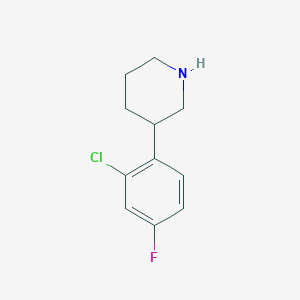
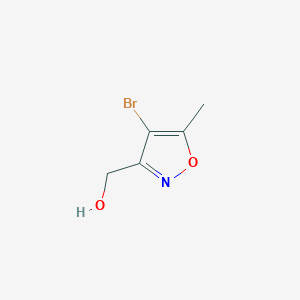




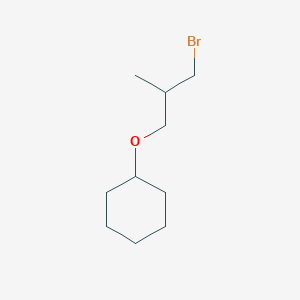

![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
